Spiro[chromane-2,3'-thietan]-4-one
Description
Spiro[chromane-2,3'-thietan]-4-one belongs to the spirochromanone family, characterized by a fused bicyclic system where a chroman-4-one moiety is connected via a spiro carbon to a thietane (three-membered sulfur-containing ring). Spirochromanones are synthesized via diverse methods, including Kabbe condensation, Michael additions, and metal-catalyzed cyclizations, as highlighted in recent heterocyclic chemistry research .
Properties
IUPAC Name |
spiro[3H-chromene-2,3'-thietane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c12-9-5-11(6-14-7-11)13-10-4-2-1-3-8(9)10/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZAWJGLNCUOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC13CSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-2,3’-thietan]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a precursor molecule containing both chromane and thietan moieties. This can be achieved through nucleophilic substitution reactions, where a suitable leaving group is displaced by a nucleophile, leading to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of spiro[chromane-2,3’-thietan]-4-one may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Spiro[chromane-2,3’-thietan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the thietan ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted spirocyclic compounds, each with distinct chemical and physical properties .
Scientific Research Applications
Chemical Applications
1.1 Synthetic Building Block
Spiro[chromane-2,3'-thietan]-4-one serves as an important building block in organic synthesis. Its unique spirocyclic structure allows chemists to explore new reaction pathways and develop novel synthetic methodologies. The compound can be utilized in the synthesis of more complex molecules, enhancing the repertoire of chemical compounds available for research and application.
1.2 Reaction Pathways
The synthesis typically involves intramolecular cyclization reactions where a precursor molecule containing both chromane and thietan moieties undergoes nucleophilic substitution. This process can lead to high yields of the desired spirocyclic structure, making it a valuable target for synthetic chemists .
Biological Applications
2.1 Anticancer Potential
Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting the growth of cancer cells, suggesting potential applications in anticancer drug development .
2.2 Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives. These compounds have been evaluated for their effectiveness against pathogenic bacteria, showing significant inhibitory activity. For instance, certain derivatives demonstrated low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents .
Medicinal Applications
3.1 Drug Discovery
The pharmacological relevance of this compound lies in its ability to interact with biological targets such as enzymes and receptors. This interaction can modulate enzyme activity or receptor function, making these compounds candidates for drug discovery . Their unique structural features also allow for specific binding interactions that can lead to therapeutic effects.
3.2 Structure-Activity Relationship Studies
Ongoing research into the structure-activity relationships (SAR) of this compound derivatives has provided insights into how modifications to the chemical structure can influence biological activity. These studies are crucial for optimizing the efficacy and safety profiles of potential drug candidates .
Industrial Applications
4.1 Material Science
In addition to its applications in drug discovery and biology, this compound is being explored for its utility in the development of advanced materials. Its stable and reactive nature makes it suitable for use in polymers and other materials that require specific mechanical and chemical properties .
4.2 Polymer Production
The compound's unique properties enable it to be incorporated into polymer matrices, potentially enhancing the performance characteristics of these materials in various industrial applications.
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of this compound derivatives revealed significant cytotoxic effects against several cancer cell lines. The most active compound showed an IC50 value indicative of strong anticancer potential, warranting further investigation into its mechanism of action and therapeutic applicability.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound derivatives against Mycobacterium tuberculosis. The lead compound exhibited a MIC value significantly lower than that of standard treatments, highlighting its potential as a novel therapeutic agent in combating resistant strains of tuberculosis.
Mechanism of Action
The mechanism of action of spiro[chromane-2,3’-thietan]-4-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved in these interactions are often studied using computational and experimental techniques to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Key Observations :
- Thietane vs. Larger Rings : The three-membered thietane ring introduces steric strain and sulfur’s electron-rich nature, which may influence reactivity and metabolic stability compared to larger rings (e.g., piperidine or isochromane) .
- Synthetic Complexity: Sulfur-containing spiro rings may require specialized reagents (e.g., Lawesson’s reagent) or conditions, contrasting with oxygen- or nitrogen-based analogs synthesized via Michael additions or organocatalysis .
Key Observations :
- Potency Trends: Piperidine-containing derivatives (e.g., Compound 106) exhibit nanomolar-range potency, likely due to enhanced hydrogen bonding and target affinity from nitrogen .
Physicochemical Properties
Comparative data on molecular parameters:
Key Observations :
- Hydrogen Bonding: Oxygen-rich analogs (e.g., Spirocitrinol A) may exhibit higher solubility but reduced lipophilicity compared to sulfur-containing variants.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Spiro[chromane-2,3'-thietan]-4-one, and what experimental conditions optimize yield?
- Methodological Answer : Synthesis typically involves coupling reactions between chromanone precursors and thietane-containing intermediates. Key steps include:
- Precursor Activation : Use of catalysts like palladium or copper for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form the spiro junction .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF or THF) at 60–100°C improve reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) are standard for isolating high-purity products .
- Data Table :
| Reaction Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Coupling | Pd(OAc)₂ | DMF | 80 | 72–85 |
| Cyclization | CuI | THF | 60 | 65–78 |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the spiro junction (e.g., distinct singlet for the spiro carbon) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and thietane (C-S, ~700 cm⁻¹) groups .
- Mass Spectrometry : HRMS validates molecular formula (e.g., [M+H]+ peak at m/z 263.0845 for C₁₂H₁₄O₂S) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Standardized Assays : Replicate cytotoxicity studies (e.g., MTT assay on A549 cells) using consistent protocols (e.g., 48-hour exposure, 10 μM–100 μM dose range) .
- Computational Validation : Apply molecular docking (AutoDock Vina) to compare binding affinities across structural analogs and identify outliers .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to assess variability due to cell lines or assay conditions .
Q. What computational strategies are effective in studying the stereochemistry and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to predict stability of stereoisomers and reaction transition states .
- ECD Spectroscopy : Compare experimental electronic circular dichroism (ECD) with computed spectra to assign absolute configurations (e.g., R vs. S spiro centers) .
- Molecular Dynamics : Simulate solvent interactions (e.g., water/DMSO) to evaluate conformational flexibility .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the chromane ring) to assess impact on bioactivity .
- Enzyme Inhibition Assays : Test acetyl-CoA carboxylase (ACC) inhibition using fluorescence-based assays (IC₅₀ determination) .
- In Vivo Models : Evaluate pharmacokinetics (e.g., oral bioavailability in murine models) for lead compounds with promising in vitro activity .
Data Contradiction and Validation
Q. What strategies are recommended for validating synthetic intermediates when spectral data conflicts with literature?
- Methodological Answer :
- Cross-Platform Analysis : Compare NMR data across multiple instruments (e.g., 400 MHz vs. 600 MHz) to rule out instrumental artifacts .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (e.g., using petroleum ether/EtOAc) and solving the crystal structure .
- Independent Synthesis : Replicate the synthesis route in a separate lab to confirm reproducibility .
Experimental Design
Q. How should researchers design experiments to probe the mechanism of action of this compound in cancer cells?
- Methodological Answer :
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) levels post-treatment .
- Protein Interaction Studies : Apply pull-down assays with biotinylated derivatives to identify binding partners (e.g., kinases or receptors) .
Notes on Evidence Utilization
- Synthetic Routes : , and 12 detail reaction conditions and purification methods.
- Bioactivity : and provide cytotoxicity data and SAR frameworks.
- Computational Methods : , and 15 highlight stereochemical analysis and modeling.
- Data Validation : , and 16 emphasize reproducibility and methodological rigor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
